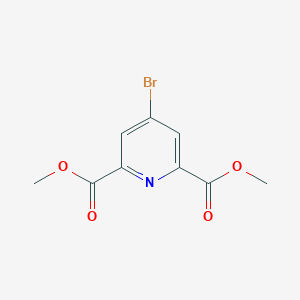

Dimethyl 4-bromopyridine-2,6-dicarboxylate

説明

BenchChem offers high-quality Dimethyl 4-bromopyridine-2,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-bromopyridine-2,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

dimethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROXHCDUWIUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate from Chelidamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthesis commences from the readily available starting material, chelidamic acid. This document outlines the established two-step synthetic pathway, including detailed experimental protocols and a summary of relevant quantitative data.

Introduction

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a versatile chemical building block, the structure of which incorporates a pyridine core functionalized with two methyl ester groups and a bromine atom. The presence of the bromo-substituent at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. This compound and its derivatives are of significant interest in medicinal chemistry and materials science.

The synthesis described herein is a robust and reproducible method that proceeds in two primary stages: the esterification of chelidamic acid followed by the bromination of the resulting diester.

Synthetic Pathway Overview

The conversion of chelidamic acid to dimethyl 4-bromopyridine-2,6-dicarboxylate is achieved through a two-step reaction sequence. The first step involves the Fischer esterification of the two carboxylic acid groups of chelidamic acid to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The subsequent step is the bromination of the 4-hydroxy group to afford the final product.

An In-depth Technical Guide on the Physicochemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identity, physical and spectral characteristics, and reactivity profile. Experimental protocols for its synthesis and key reactions are provided, along with a discussion of its role as a precursor to biologically active compounds.

Chemical Identity and Physical Properties

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a halogenated pyridine derivative with two methyl ester functional groups. Its chemical structure and key identifying information are presented below.

| Property | Value | Source |

| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate | [1][2] |

| Synonyms | Dimethyl 2-bromo-2,6-pyridinedicarboxylate, 4-bromopyridine-2,6-dicarboxylic acid dimethyl ester | [1][2] |

| CAS Number | 162102-79-6 | [1][3] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Melting Point | 102 °C | [2] |

| Boiling Point | 369.6 °C at 760 mmHg | [2] |

| Density | 1.569 g/cm³ | [2] |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | [1] |

Spectral and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and characterization of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Spectroscopic Data

| Data Type | Key Features | Source |

| ¹H NMR | (300 MHz, DMSO-d6) δ 8.4 (s, 2H, py-H), 3.92 (s, 6H, -OCH₃) | [4] |

| Infrared (IR) | (DRIFT), cm⁻¹: 3105 (w), 2950 (w), 1727 (s, C=O), 1601 (m), 1445 (s), 1360 (m), 1266 (s), 1129 (m), 988 (m), 780 (m) | [4] |

Crystallographic Data

The crystal structure of Dimethyl 4-bromopyridine-2,6-dicarboxylate has been determined and is available in the Crystallography Open Database (COD).

| Parameter | Value | Source |

| COD ID | 4512838 | [1] |

Solubility and pKa

Synthesis and Reactivity

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a versatile synthetic intermediate. Its reactivity is primarily centered around the ester functionalities and the bromo substituent on the pyridine ring.

Synthesis

A common synthetic route to Dimethyl 4-bromopyridine-2,6-dicarboxylate starts from chelidamic acid. The process involves a two-step procedure: esterification of chelidamic acid followed by bromination.

Experimental Protocol: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and sulfuric acid (0.2 mL).

-

Heat the mixture to reflux and stir for 3 hours.

-

After cooling, remove the solvent in vacuo to obtain a white solid.

-

Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum. Yield: 9.4 g (82%).[4]

-

-

Step 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and phosphorus pentoxide (16 g, 113 mmol) in toluene (100 mL).

-

Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).

-

Stir the mixture for 6 hours at 110 °C.

-

After partial cooling, remove the toluene on a rotary evaporator.

-

To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

-

Wash the combined organic phase with water (3 x 40 mL) and dry with anhydrous sodium sulfate.

-

Evaporate the dichloromethane and recrystallize the crude product from methanol to give a white solid. Yield: 4.75 g (73%).[4]

-

Reactivity

The chemical reactivity of Dimethyl 4-bromopyridine-2,6-dicarboxylate allows for various transformations, making it a valuable building block.

-

Hydrolysis: The methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic conditions.

-

Amidation: The ester groups can be converted to amides by reaction with amines. A common example is the reaction with hydrazine to form dicarbohydrazides.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Experimental Protocol: Hydrolysis to 4-Bromopyridine-2,6-dicarboxylic acid

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (4 g, 15 mmol) in methanol (150 mL).

-

Add a solution of potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).

-

Heat the reaction mixture at 65 °C for 2 hours.

-

After cooling to room temperature, evaporate the solvent to obtain the potassium salt.

-

Dissolve the salt in water (50 mL) and acidify to pH=1 with 37% aqueous hydrogen chloride.

-

Filter the white precipitate, wash with water (3 x 50 mL), and dry under vacuum. Yield: 3.4 g (94%).[4]

Role as a Precursor in Drug Discovery

Dimethyl 4-bromopyridine-2,6-dicarboxylate is not typically investigated for its direct biological activity but serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications. The pyridine-2,6-dicarboxylate scaffold is a known structural motif in various biologically active molecules. Derivatives have been explored for their antimicrobial and antitumor properties.

The ability to functionalize the 4-position via nucleophilic substitution and modify the ester groups allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

This guide consolidates the available technical information on Dimethyl 4-bromopyridine-2,6-dicarboxylate to support its use in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and further application in the creation of novel chemical entities.

References

Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details its chemical properties, experimental protocols for its synthesis, and explores the potential biological significance of its derivatives.

Core Chemical and Physical Properties

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a halogenated pyridine derivative. The presence of the bromine atom and two methyl ester groups makes it a versatile building block for further chemical modifications.

| Property | Value |

| CAS Number | 162102-79-6 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol [1] |

| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage | 2-8°C under an inert atmosphere |

Experimental Protocols

The synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate and its subsequent conversion to other useful intermediates are crucial for its application in research and development.

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

A common method for the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate involves the bromination of a pyridine-2,6-dicarboxylic acid derivative. The following protocol is adapted from established literature procedures.

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)

-

Tetrabutylammonium bromide

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Dichloromethane

-

Methanol

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

-

Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

-

Stir the mixture for 6 hours at 110 °C.

-

After partial cooling, remove the toluene using a rotary evaporator.

-

To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

-

Wash the combined organic phase with water (3 x 40 mL) and dry over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Conversion to 4-Bromopyridine-2,6-dicarbohydrazide

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a key precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound with potential biological activities.[2]

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 mmol) in ethanol (20 mL) in a round-bottom flask.[3]

-

Add an excess of hydrazine hydrate (10 mmol) to the solution.[3]

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂ to yield 4-Bromopyridine-2,6-dicarbohydrazide.[3]

Potential Biological Significance and Signaling Pathways

While Dimethyl 4-bromopyridine-2,6-dicarboxylate is primarily a synthetic intermediate, its derivatives, particularly those based on the pyridine-2,6-dicarboxylic acid scaffold, have garnered interest for their potential biological activities. Pyridine-based compounds are known to exhibit a wide range of effects, including antimicrobial, antitumor, and enzyme inhibitory properties.[2]

Derivatives of pyridine-2,6-dicarboxylic acid have been identified as inhibitors of various enzymes.[2] For instance, some derivatives show potential in inhibiting metallo-β-lactamases and Jumonji-C domain-containing proteins.[4][5] A closely related compound, Dimethyl 3-bromopyridine-2,6-dicarboxylate, has been identified as an inhibitor of histone demethylases, specifically JMJD2E.[6]

The following diagram illustrates a conceptual workflow from the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate to its potential application as a precursor for biologically active compounds.

The carbohydrazide moieties in derivatives like 4-Bromopyridine-2,6-dicarbohydrazide are excellent chelating agents for metal ions. This property could be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes. The logical relationship for its potential as a metalloenzyme inhibitor is outlined below.

References

- 1. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromopyridine-2,6-dicarboxylic Acid | High Purity [benchchem.com]

- 5. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl 3-bromopyridine-2,6-dicarboxylate | 316808-11-4 | Benchchem [benchchem.com]

Spectroscopic Profile of Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of Dimethyl 4-bromopyridine-2,6-dicarboxylate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) have been confirmed through a suite of spectroscopic techniques.[1] The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by two distinct signals. A singlet at 8.4 ppm is attributed to the two equivalent protons on the pyridine ring (H-3 and H-5). A second singlet appears at 3.92 ppm, corresponding to the six protons of the two equivalent methyl ester groups.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.4 | Singlet | 2H | Pyridine H-3, H-5 |

| 3.92 | Singlet | 6H | 2 x -OCH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum (DRIFT) of solid Dimethyl 4-bromopyridine-2,6-dicarboxylate displays several characteristic absorption bands, confirming the presence of its key functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3105 | Weak | Aromatic C-H stretch |

| 2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| 1727 | Strong | C=O stretch (ester) |

| 1601 | Medium | C=C/C=N stretch (pyridine ring) |

| 1445 | Strong | C-H bend |

| 1266 | Strong | C-O stretch (ester) |

| 780 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity at m/z values separated by two units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of Dimethyl 4-bromopyridine-2,6-dicarboxylate is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Acquisition Parameters: A standard single-pulse experiment is performed at 25 °C.[4] Key parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically acquired.

-

Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Acquisition Parameters: A proton-decoupled pulse program (e.g., 'zgpg30') is used at 25 °C.[5] A sufficient number of scans (e.g., 1024) are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is employed.[5]

-

Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[6]

-

Parameters: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Method: Electron Ionization (EI).

-

Procedure: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 50 to 400. The resulting mass spectrum, a plot of relative ion abundance versus m/z, is recorded.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Dimethyl 3-bromopyridine-2,6-dicarboxylate | 316808-11-4 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, with a special focus on the solubility and stability, of Dimethyl 4-bromopyridine-2,6-dicarboxylate. This document is intended to be a valuable resource for professionals in medicinal chemistry, drug discovery, and materials science, offering insights into the handling, storage, and application of this compound.

Core Physicochemical Properties

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a key intermediate in the synthesis of more complex molecules, including ligands for coordination chemistry and pharmacologically active agents.[1] Its properties are foundational to its use in further chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₄ | [2][3][4] |

| Molecular Weight | 274.07 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [4][5] |

| IUPAC Name | dimethyl 4-bromo-2,6-pyridinedicarboxylate | [2][5] |

| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | [2][5] |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | [2][4] |

| CAS Number | 162102-79-6 | [3][4][5] |

Solubility Profile

Direct quantitative solubility data for Dimethyl 4-bromopyridine-2,6-dicarboxylate is not extensively available in published literature. However, its solubility characteristics can be inferred from its chemical structure and documented synthetic procedures.

Qualitative Solubility:

Based on its use in various reactions, Dimethyl 4-bromopyridine-2,6-dicarboxylate is known to be soluble in several common organic solvents. Synthesis protocols frequently mention dissolving the compound in methanol and toluene.[6][7] It is also extracted from aqueous solutions using dichloromethane, indicating good solubility in this chlorinated solvent.[6][7]

Estimated Aqueous Solubility:

While no specific value is reported for the 4-bromo derivative, the parent compound, Dimethyl pyridine-2,6-dicarboxylate, has a measured water solubility of 14 g/L at 25°C. The presence of the bromine atom in the 4-position is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in water compared to the non-brominated analog.

Solubility in Organic Solvents:

| Solvent | Solubility |

| Methanol | Soluble, as it is used as a solvent for its synthesis and subsequent reactions.[6] |

| Ethanol | Likely soluble, given its use in the synthesis of derivatives.[1][8] |

| Dichloromethane | Soluble, as it is used as an extraction solvent.[1][6][7] |

| Toluene | Soluble, as it is used as a solvent in its synthesis.[7] |

| Chloroform | Likely soluble, as the parent compound is soluble in chloroform. |

| Water | Expected to have low solubility. |

| DMSO | Expected to be soluble, a common solvent for similar heterocyclic compounds.[8] |

| DMF | Expected to be soluble, a common solvent for similar heterocyclic compounds.[8] |

Stability Profile

The stability of Dimethyl 4-bromopyridine-2,6-dicarboxylate is a critical consideration for its storage and handling. While comprehensive stability studies are not publicly available, its reactivity in various synthetic procedures provides significant insights into its stability under different conditions.

Thermal Stability:

The compound exhibits good thermal stability, as evidenced by its synthesis protocol which involves stirring in toluene at 110°C for 6 hours.[7] It is also refluxed in methanol for several hours during the synthesis of its derivatives.[1] However, like many organic molecules, prolonged exposure to high temperatures may lead to degradation.

Chemical Stability:

-

Hydrolytic Stability: The ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. The compound is readily hydrolyzed to 4-bromopyridine-2,6-dicarboxylic acid using potassium hydroxide in methanol at 65°C.[6]

-

Sensitivity to Air and Moisture: While specific data is not available for this compound, related bromopyridine hydrochlorides are known to be sensitive to air and moisture. It is therefore advisable to handle and store Dimethyl 4-bromopyridine-2,6-dicarboxylate under an inert atmosphere.

-

Photostability: The photostability of this compound has not been documented. As with many aromatic compounds, exposure to UV light could potentially lead to degradation.

Storage Recommendations:

For long-term storage, it is recommended to keep Dimethyl 4-bromopyridine-2,6-dicarboxylate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and potential stability assessment of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate[6][7]

This protocol describes the synthesis from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Tetrabutylammonium bromide

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Dichloromethane

-

Methanol

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

-

Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

-

Stir the mixture for 6 hours at 110°C.

-

After partial cooling, remove the toluene using a rotary evaporator.

-

To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

-

Wash the combined organic phases with water (3 x 40 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid.

General Protocol for Forced Degradation Studies

This protocol provides a framework for assessing the stability of Dimethyl 4-bromopyridine-2,6-dicarboxylate under various stress conditions.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a suitable column (e.g., C18)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Prepare a solution of the compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time by HPLC.

-

Base Hydrolysis: Prepare a solution of the compound in 0.1 N NaOH. Incubate at a controlled temperature (e.g., 40°C) and monitor for degradation over time by HPLC.

-

Oxidative Degradation: Prepare a solution of the compound in the presence of 3% H₂O₂. Monitor for degradation at room temperature and an elevated temperature (e.g., 40°C) by HPLC.

-

Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) and monitor for changes in purity and appearance over time.

-

Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber and monitor for degradation by HPLC.

Visualizations

The following diagrams illustrate the synthesis and a general workflow for stability analysis.

Caption: Synthetic workflow for Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Caption: General workflow for stability analysis of the target compound.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of Dimethyl 4-bromopyridine-2,6-dicarboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 4-bromopyridine-2,6-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a versatile scaffold and key building block in the field of medicinal chemistry. Its unique structural features, including a central pyridine ring, a reactive bromine atom, and two ester functionalities, provide a valuable platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential applications of Dimethyl 4-bromopyridine-2,6-dicarboxylate in drug discovery, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known quantitative data for Dimethyl 4-bromopyridine-2,6-dicarboxylate is presented below. This data is essential for its application in synthetic protocols and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

| IUPAC Name | dimethyl 4-bromo-2,6-pyridinedicarboxylate | [1] |

| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | [1] |

| CAS Number | 162102-79-6 | [3][4] |

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

The synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate is a critical first step for its subsequent use in medicinal chemistry. The most common route starts from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Experimental Protocol: Two-Step Synthesis from Chelidamic Acid

This protocol is adapted from established methods for the synthesis of similar pyridine dicarboxylates.[5]

Step 1: Esterification of Chelidamic Acid

-

Reaction Setup: Suspend chelidamic acid in anhydrous methanol in a round-bottom flask.

-

Acid Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of sulfuric acid or thionyl chloride.

-

Reflux: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

Purification: Purify the product by recrystallization or column chromatography.

Step 2: Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-hydroxypyridine-2,6-dicarboxylate in a suitable solvent like toluene.

-

Brominating Agent: Add a brominating agent such as phosphorus pentabromide (PBr₅). The introduction of a bromine atom at the 4-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability.[5]

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Diagram: Synthetic Pathway

Caption: Synthetic route to Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Applications in Medicinal Chemistry

Dimethyl 4-bromopyridine-2,6-dicarboxylate serves as a versatile intermediate for the synthesis of various biologically active compounds. The bromine atom at the 4-position is particularly useful as a handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.

Precursor for G-Quadruplex Ligands

G-quadruplexes (G4s) are non-canonical DNA structures that are implicated in the regulation of oncogene expression, making them attractive targets for anticancer drug development. The pyridine-2,6-dicarboxamide scaffold, readily accessible from Dimethyl 4-bromopyridine-2,6-dicarboxylate, is a key structural motif in a class of G4 stabilizing ligands.

Derivatives of pyridine-2,6-dicarboxamide have been synthesized and shown to stabilize telomeric G-quadruplex DNA, suggesting their potential as anticancer agents.[5] The general structure involves the amidation of the 2- and 6-dicarboxylate groups with various amines, often bearing aromatic or charged moieties to enhance G4 binding.

Diagram: General Workflow for G-Quadruplex Ligand Synthesis

Caption: Workflow for synthesizing G-quadruplex ligands.

Intermediate for Metallo-supramolecular Polymers with Potential Biological Activity

Dimethyl 4-bromopyridine-2,6-dicarboxylate has been utilized in the synthesis of metallo-supramolecular polymers. While the primary focus of this research is often on materials science, the resulting metal complexes can exhibit interesting biological properties. The dicarboxylate groups can be converted to other coordinating moieties, such as pybox ligands, which can then chelate metal ions. The bromine atom allows for further functionalization of the polymer backbone.

Scaffold for Enzyme Inhibitors

Pyridine dicarboxylic acid derivatives are known inhibitors of various enzymes. The rigid pyridine core of Dimethyl 4-bromopyridine-2,6-dicarboxylate provides a well-defined scaffold for orienting functional groups to interact with enzyme active sites. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides or hydrazides to explore different binding interactions.

For instance, the dicarbohydrazide derivative, 4-Bromopyridine-2,6-dicarbohydrazide, is predicted to have the potential to target metalloenzymes by coordinating with the metal center.[5]

Diagram: Potential Mechanism of Metalloenzyme Inhibition

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

The Pivotal Role of Dimethyl 4-bromopyridine-2,6-dicarboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a Key Chemical Intermediate.

This in-depth technical guide explores the multifaceted role of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a crucial building block in the synthesis of novel therapeutic agents. With its versatile reactivity and strategic placement of functional groups, this chemical intermediate provides a robust platform for the development of complex molecular architectures targeting a range of diseases. This document outlines its synthesis, key reactions, and potential applications, offering valuable insights for professionals in the field of medicinal chemistry and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate is essential for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄[1] |

| Molecular Weight | 274.07 g/mol [2] |

| CAS Number | 162102-79-6[2] |

| Appearance | White solid |

| Solubility | Soluble in polar organic solvents like DMSO and DMF |

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

The most common and plausible synthetic route to Dimethyl 4-bromopyridine-2,6-dicarboxylate commences from the readily available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[1] The synthesis involves a two-step process: esterification followed by bromination.

Experimental Protocol:

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and sulfuric acid (0.2 mL).[3]

-

Heat the mixture to reflux and stir for 3 hours.[3]

-

Cool the mixture and remove the solvent under reduced pressure to yield a white solid.[3]

-

Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum.[3] Yield: 9.4 g, 82%[3]

Step 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL) in a 250 mL round-bottom flask.[3]

-

Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.[3]

-

Stir the mixture for 6 hours at 110°C.[3]

-

After partial cooling, remove the toluene on a rotary evaporator.[3]

-

Mix the resulting yellow oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[3]

-

Wash the organic phase with water (3 x 40 mL), dry with Na₂SO₄, and evaporate the dichloromethane.[3]

-

Recrystallize the crude product from methanol to give a white solid.[3] Yield: 4.75 g, 73%[3]

Core Reactivity and Applications in Drug Development

The bromine atom at the 4-position of the pyridine ring is the key to the utility of Dimethyl 4-bromopyridine-2,6-dicarboxylate as a chemical intermediate. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds. 4-Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as important building blocks in the synthesis of bioactive molecules.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for Dimethyl 4-bromopyridine-2,6-dicarboxylate is not detailed in the provided search results, a general procedure for the Suzuki coupling of a bromopyridine derivative is presented below.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a dry Schlenk flask, add the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-120°C with vigorous stirring.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds, introducing alkynyl moieties that are valuable pharmacophores. A general protocol for the Sonogashira coupling of a bromopyridine is as follows.

General Experimental Protocol for Sonogashira Coupling:

-

To a dry Schlenk flask, add the bromopyridine derivative, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., THF), a base (e.g., Et₃N), and the terminal alkyne.

-

Stir the reaction at room temperature or gently heat to 40-60°C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, work up the reaction and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of many pharmaceuticals.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox, add the bromopyridine derivative, an amine, a palladium precatalyst, a ligand, and a base (e.g., LHMDS) to a vial.

-

Add a solvent (e.g., THF) and stir the mixture at room temperature or with heating.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Application in the Synthesis of Bioactive Molecules

The pyridine-2,6-dicarboxamide moiety is a known structural motif in various biologically active compounds. While direct synthesis of a marketed drug from Dimethyl 4-bromopyridine-2,6-dicarboxylate is not prominently documented in the initial search, the derivatization of the core structure is of significant interest in medicinal chemistry. For instance, derivatives of pyridine-2,6-dicarboxamide have been investigated for their potential as antimicrobial agents.[5]

Furthermore, the broader class of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been highlighted as important for creating chemical probes for biological research and in drug development.[4] One notable example of a bioactive molecule containing a substituted pyridine dicarboxylate core is Nitrendipine, a dihydropyridine calcium channel blocker used to treat hypertension. Although not directly synthesized from the bromo-intermediate, its structure underscores the pharmacological relevance of this class of compounds.[6]

More specifically, 5-substituted pyridine-2,4-dicarboxylate derivatives have been identified as potential selective inhibitors of the human Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in cancer and developmental processes.[7] This suggests a potential therapeutic avenue for compounds derived from Dimethyl 4-bromopyridine-2,6-dicarboxylate, where the 4-position could be functionalized to interact with the substrate-binding pocket of JMJD5.

Conclusion

Dimethyl 4-bromopyridine-2,6-dicarboxylate stands out as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the pyridine core. The demonstrated biological activity of related pyridine dicarboxylate derivatives, particularly as enzyme inhibitors, highlights the promising future of this compound as a key building block in the development of next-generation therapeutics. Further research into the applications of this intermediate is poised to unlock novel molecular entities with potent and selective pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 5. mdpi.com [mdpi.com]

- 6. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in Dimethyl 4-bromopyridine-2,6-dicarboxylate

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in Dimethyl 4-bromopyridine-2,6-dicarboxylate. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the strategic placement of its bromine atom, which allows for a wide range of subsequent chemical modifications. The pyridine core, substituted with two electron-withdrawing methyl ester groups, influences the reactivity of the C4-position, making it a key site for functionalization.

This document details the principal reaction types, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. It provides generalized experimental protocols, quantitative data where available, and mechanistic diagrams to serve as a valuable resource for laboratory work.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate |

| CAS Number | 162102-79-6 |

| Appearance | Solid |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br |

| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N |

Core Reactivity of the C4-Bromine Atom

The bromine atom at the 4-position of the pyridine ring is the primary site of reactivity for synthetic diversification. Its susceptibility to displacement is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the two ester groups at the C2 and C6 positions. This electronic arrangement makes the C4 carbon atom electron-deficient and thus an excellent electrophilic site for several important classes of organic reactions.

The primary transformations involving the bromine atom are:

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

-

Nucleophilic Aromatic Substitution (SNAr)

The following sections provide a detailed overview of these reaction pathways.

Figure 1: Key reaction pathways for Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring serves as an excellent electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromopyridine with an organoboron compound, such as a boronic acid or ester.[5][6] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][7]

The following table presents expected yields for the Suzuki-Miyaura coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate with various boronic acids, based on typical outcomes for bromopyridine substrates.[5]

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Expected Yield* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-92% |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 75-90% |

| 4 | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-85% |

| 5 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 65-80% |

*Yields are estimates based on analogous reactions and may vary based on specific conditions.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[5]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne.[8][9] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes. It typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent.[8][10]

-

Setup: In a Schlenk flask under an inert atmosphere, combine Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.[10]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the product via column chromatography.

Figure 3: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It allows for the coupling of the bromopyridine with a wide variety of primary and secondary amines. This reaction is of paramount importance in drug discovery, as aryl amine moieties are prevalent in bioactive molecules. The choice of ligand for the palladium catalyst is critical for achieving high yields.[11]

-

Setup: In a glovebox or using Schlenk techniques, charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, XantPhos, 1.2-2.0 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).[13][14]

-

Reagent Addition: Add Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) and the amine (1.2-1.5 eq). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for several hours until completion.

-

Work-up: After cooling, dilute the mixture with ether or ethyl acetate, wash with brine, and separate the organic layer.

-

Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and concentrate. The resulting crude material is then purified by column chromatography or recrystallization.[13]

Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This effect is significantly amplified in Dimethyl 4-bromopyridine-2,6-dicarboxylate by the two strongly electron-withdrawing ester groups at the ortho and para positions relative to the nitrogen. Consequently, the bromine atom at the C4 position (para to the nitrogen) is highly activated towards displacement by strong nucleophiles.[15]

SNAr reactions on this substrate can proceed with nucleophiles such as alkoxides, thiolates, and amines, often under milder conditions than those required for less activated aryl halides. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is key to the favorability of this reaction pathway.[15]

-

Setup: Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or NMP in a round-bottom flask.

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or an amine, 1.5-3.0 eq), often in solution or as a solid portion-wise. A base such as K₂CO₃ or Cs₂CO₃ may be required, particularly with weaker nucleophiles.

-

Reaction: Heat the reaction mixture to a temperature ranging from ambient to over 100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.

Experimental Workflow Summary

The following diagram outlines a general laboratory workflow applicable to the reactions described in this guide.

Figure 5: General laboratory workflow for synthesis and purification.

Conclusion

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a highly valuable and versatile intermediate in modern organic synthesis. The bromine atom at the C4 position is readily functionalized through a variety of robust and high-yielding reactions, most notably palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. The electron-deficient nature of the doubly-substituted pyridine ring is the key determinant of this reactivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Synthonix, Inc > 162102-79-6 | Dimethyl 4-bromopyridine-2,6-dicarboxylate [synthonix.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide from Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a versatile heterocyclic compound with significant potential in medicinal and coordination chemistry. The document details the primary synthetic routes starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate, offering detailed experimental protocols, quantitative data, and workflow visualizations to support research and development efforts in this area.

Introduction

4-Bromopyridine-2,6-dicarbohydrazide is a key building block in the synthesis of a wide range of complex molecules, including macrocycles, coordination polymers, and pharmacologically active agents.[1] Its structure, featuring a central pyridine ring with a bromine substituent and two hydrazide functional groups, provides multiple reactive sites for further molecular elaboration.[1] The hydrazide moieties are particularly useful for forming hydrazones and other derivatives, while the bromo-substituted pyridine core allows for fine-tuning of the molecule's electronic and steric properties.[1] This guide focuses on the efficient synthesis of this valuable compound from its dimethyl ester precursor.

Synthetic Pathways

Two principal synthetic routes have been established for the preparation of 4-Bromopyridine-2,6-dicarbohydrazide from Dimethyl 4-bromopyridine-2,6-dicarboxylate:

-

Direct Hydrazinolysis: This is a straightforward, one-step process involving the direct reaction of the dimethyl ester with hydrazine hydrate.

-

Two-Step Synthesis via Dicarboxylic Acid: This method first involves the hydrolysis of the dimethyl ester to form 4-Bromopyridine-2,6-dicarboxylic acid, which is subsequently converted to the desired dicarbohydrazide.[2]

The choice of pathway may depend on the desired purity, scale of the reaction, and the availability of reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide and its intermediates.

Table 1: Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol [3] |

| Appearance | White solid |

| Melting Point | Not specified |

| Solubility | Soluble in methanol, dichloromethane |

Table 2: Reaction Conditions and Yields

| Synthetic Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| Pathway 1: Direct Hydrazinolysis | Hydrazine hydrate (10-20 eq) | Ethanol | 6-8 hours[1] | Reflux | High (precipitate) |

| Pathway 2, Step 1: Hydrolysis | Potassium hydroxide (2.1 eq) | Methanol | 2 hours | 65 °C | 94%[4] |

| Pathway 2, Step 2a: Acyl Chloride Formation | Thionyl chloride (excess) | Anhydrous DCM | 3-4 hours | Room Temp. | 98% (crude)[4] |

| Pathway 2, Step 2b: Reaction with Hydrazine | Hydrazine hydrate (excess), Triethylamine | Anhydrous DCM | 24 hours | 0 °C to Room Temp. | High (precipitate) |

Experimental Protocols

Pathway 1: Direct Hydrazinolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol is a standard procedure for the conversion of esters to hydrazides.[5]

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol (approximately 20 mL per gram of ester).[6]

-

To the stirred solution, add an excess of hydrazine hydrate (10.0 eq) dropwise at room temperature.[6]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of 4-Bromopyridine-2,6-dicarbohydrazide is expected to form.[5][6]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[5]

-

Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and excess hydrazine.[5]

-

Dry the resulting 4-Bromopyridine-2,6-dicarbohydrazide under vacuum to obtain the final product.[5]

Pathway 2: Two-Step Synthesis via 4-Bromopyridine-2,6-dicarboxylic acid

This pathway involves the initial hydrolysis of the diester to the corresponding dicarboxylic acid, followed by reaction with hydrazine.[2]

Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in methanol.[2]

-

In a separate flask, dissolve potassium hydroxide (2.1 eq) in methanol and add this solution to the diester solution.[2]

-

Heat the reaction mixture at 65 °C for 2 hours.[2]

-

After cooling, evaporate the solvent to yield the potassium salt.[1]

-

Dissolve the salt in deionized water and acidify the solution to pH 1 using concentrated HCl, which will cause a white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid to form.[2]

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum.[2]

Step 2: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

This protocol is a general method for the synthesis of carbohydrazides from carboxylic acids via an acyl chloride intermediate.

Materials:

-

4-Bromopyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Triethylamine (Et₃N)

Procedure:

-

Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous DCM.

-

Slowly add excess thionyl chloride at 0 °C.[2]

-

Allow the mixture to warm to room temperature and stir until a clear solution is formed (approximately 3-4 hours), indicating the formation of the diacyl chloride.[2]

-

Remove the excess thionyl chloride and DCM under reduced pressure.[2]

-

Dissolve the crude diacyl chloride in fresh anhydrous DCM and cool to 0 °C.[2]

-

In a separate flask, dissolve excess hydrazine hydrate and triethylamine (2.0 eq) in DCM.[2]

-

Slowly add the diacyl chloride solution to the hydrazine solution with vigorous stirring.[2]

-

Allow the reaction to proceed at room temperature for 24 hours.[2]

-

The resulting precipitate of 4-Bromopyridine-2,6-dicarbohydrazide can be collected by filtration, washed with DCM, and dried.[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

Caption: Direct hydrazinolysis of the dimethyl ester.

Caption: Two-step synthesis via the dicarboxylic acid intermediate.

Caption: General laboratory workflow for the synthesis.

References

Electronic Properties of the Pyridine Ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic properties of the pyridine ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate. This compound serves as a valuable intermediate in the synthesis of various functional molecules, including ligands for metallo-supramolecular polymers and potential pharmacologically active agents. The presence of a bromine atom at the 4-position, along with two dimethyl ester groups at the 2- and 6-positions, significantly influences the electron density distribution and reactivity of the pyridine core. This guide summarizes the available spectroscopic data, outlines experimental protocols for its characterization, and discusses the impact of its substituents on the electronic nature of the pyridine moiety.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds extensively used in the development of pharmaceuticals, agrochemicals, and functional materials. The electronic nature of the pyridine ring can be finely tuned by the introduction of various substituents. In Dimethyl 4-bromopyridine-2,6-dicarboxylate, the pyridine ring is functionalized with three key groups that dictate its electronic characteristics:

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than the carbon atoms, leading to a general decrease in electron density around the ring compared to benzene. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution.

-

Two Dimethyl Ester Groups (-COOCH₃): Positioned at the 2- and 6-positions, these groups are strongly electron-withdrawing through both inductive and resonance effects. They further decrease the electron density of the pyridine ring, enhancing its electrophilicity.

-

Bromine Atom (-Br): Located at the 4-position, the bromine atom exerts a dual electronic effect. It is electron-withdrawing inductively due to its high electronegativity. However, it can also donate electron density to the ring through resonance via its lone pairs. In the case of halogens on an aromatic ring, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.

The combination of these substituents makes the pyridine ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate significantly electron-deficient. This property is crucial for its reactivity, particularly its susceptibility to nucleophilic substitution reactions.

Synthesis

The most common synthetic route to Dimethyl 4-bromopyridine-2,6-dicarboxylate starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis proceeds in two main steps.[1]

Step 1: Esterification of Chelidamic Acid

The dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.[1]

Step 2: Bromination

The hydroxyl group at the 4-position is then replaced by a bromine atom to yield the final product, Dimethyl 4-bromopyridine-2,6-dicarboxylate.[1]

Spectroscopic and Physicochemical Data

The following tables summarize the available quantitative data for Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₄ | [2] |

| Molecular Weight | 274.07 g/mol | [2] |

| CAS Number | 162102-79-6 | [3] |

| Appearance | White solid | [1] |

Spectroscopic Data

| ¹H NMR (300 MHz, DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.40 | s | 2H, Pyridine-H (H-3, H-5) |

| 3.92 | s | 6H, -OCH₃ |

| Reference | [1] |

| Predicted ¹³C NMR | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~152 | C-2, C-6 |

| ~135 | C-4 |

| ~128 | C-3, C-5 |

| ~53 | -OCH₃ |

| Note | Predicted values based on analogous structures. |

| IR (DRIFT), cm⁻¹ | |

| Wavenumber (cm⁻¹) | Assignment |

| 3105 (w) | Aromatic C-H stretch |

| 2950 (w) | Aliphatic C-H stretch (-OCH₃) |

| 1727 (s) | C=O stretch (ester) |

| 1601 (m) | C=C/C=N ring stretch |

| 1445 (s) | C-H bend |

| 1266 (s) | C-O stretch (ester) |

| 780 (m) | C-Br stretch |

| Reference | [1] |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of Dimethyl 4-bromopyridine-2,6-dicarboxylate, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 300 MHz NMR Spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each carbon atom.

Infrared (IR) Spectroscopy

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with a Diffuse Reflectance Infrared Fourier Transform (DRIFT) accessory.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and placed in the sample cup for analysis.

UV-Visible (UV-Vis) Spectroscopy

-

Instrument: UV-Vis Spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration.

-

Analysis: The absorbance is measured over a wavelength range of 200-400 nm.

Electronic Effects and Reactivity

The electronic properties of the pyridine ring in Dimethyl 4-bromopyridine-2,6-dicarboxylate are dominated by the strong electron-withdrawing nature of the two ester groups and the bromine atom. This results in a highly electron-deficient aromatic system.

-

¹H NMR: The downfield chemical shift of the pyridine protons (δ 8.40 ppm) is indicative of a deshielded environment, consistent with an electron-poor ring.[1]

-

Reactivity: The electron deficiency at the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 4-position is a potential leaving group in such reactions. The electron-withdrawing ester groups stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby facilitating the reaction.

While no specific signaling pathways involving Dimethyl 4-bromopyridine-2,6-dicarboxylate have been documented, substituted pyridines are known to interact with a variety of biological targets. The electronic properties of this molecule, particularly its potential to act as a Michael acceptor or participate in nucleophilic substitution, suggest it could be explored as a covalent modifier of biological macromolecules in drug discovery programs.

Conclusion

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a pyridine derivative with a highly electron-deficient aromatic ring, a consequence of the cumulative electron-withdrawing effects of the ring nitrogen, two dimethyl ester groups, and a bromine atom. This electronic characteristic is evident from its spectroscopic data and dictates its chemical reactivity, making it a valuable synthon for the preparation of more complex molecules. Further studies, including detailed computational analysis and biological screening, would be beneficial to fully elucidate the potential of this compound in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2] Dimethyl 4-arylpyridine-2,6-dicarboxylates are valuable scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura coupling of dimethyl 4-bromopyridine-2,6-dicarboxylate with various boronic acids provides a direct and efficient route to these important compounds.

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of dimethyl 4-bromopyridine-2,6-dicarboxylate, addressing common challenges associated with the coupling of electron-deficient pyridine substrates.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of dimethyl 4-bromopyridine-2,6-dicarboxylate to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Two protocols are provided below: a general procedure using conventional heating and a microwave-assisted protocol, which can offer significant rate enhancement.

Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents and Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

-

Anhydrous, degassed solvents

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]

-

Catalyst Addition: Add the palladium catalyst (0.05 mmol).[5]

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[5]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure dimethyl 4-arylpyridine-2,6-dicarboxylate.[1]

Protocol 2: Microwave-Assisted Synthesis